2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S.ClH/c1-2-23-8-7-13-14(9-23)29-18(16(13)17(21)26)22-15(25)10-24-19(27)11-5-3-4-6-12(11)20(24)28;/h3-6H,2,7-10H2,1H3,(H2,21,26)(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTLCKJAGXMBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS number: 1052547-19-9) is a synthetic derivative that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes a thieno[2,3-c]pyridine moiety and an isoindolinone scaffold, which are known for their various pharmacological properties.
- Molecular Formula : C20H21ClN4O4S
- Molecular Weight : 448.9 g/mol
- Solubility : Not specified in the available data
- Structural Features : The compound features multiple functional groups that may contribute to its bioactivity, including amide and dioxo groups.
The biological activity of this compound is primarily linked to its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has been reported to interact with cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation and is implicated in various cancers. The compound may act as a PROTAC (proteolysis-targeting chimera) , facilitating the degradation of CDK9 through the ubiquitin-proteasome pathway .
Biological Activity
Research Findings
A review of the literature reveals several key findings regarding the biological activity of related compounds:
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Key areas for future investigation include:
- In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To delineate the specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.
Scientific Research Applications
Basic Information
- IUPAC Name : 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Molecular Formula : C22H24ClN3O5S
- Molecular Weight : 478.0 g/mol
- CAS Number : 1330347-76-6
Structural Features
The compound features a thieno[2,3-c]pyridine core with various functional groups that enhance its biological activity. The presence of the dioxoisoindoline moiety suggests potential interactions with biological targets.
Medicinal Chemistry
-
Anticancer Activity :
- The compound has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of thieno[2,3-c]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that similar compounds can inhibit tumor growth in vitro and in vivo models .
-
E3 Ligase Ligand in PROTAC Technology :
- It has been utilized in the development of PROTAC (Proteolysis Targeting Chimeras) technology. The compound acts as a ligand-linker conjugate that facilitates the targeted degradation of specific proteins involved in cancer progression . This application is particularly promising for overcoming drug resistance in cancer therapies.
Biochemical Research
- Enzyme Inhibition :
- Neuroprotective Effects :
Data Table of Applications
Case Study 1: Anticancer Efficacy
In a study published by Zhang et al., derivatives of thieno[2,3-c]pyridine were tested against breast cancer cell lines. Results indicated that the compounds led to significant apoptosis and reduced cell viability compared to control groups.
Case Study 2: PROTAC Development
A recent publication detailed the use of this compound in creating a PROTAC aimed at degrading FKBP12 F36V and BET proteins. The study demonstrated enhanced degradation efficiency compared to traditional small-molecule inhibitors, highlighting its potential in targeted cancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The closest analog identified is 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (). The primary distinction lies in the alkyl substitution at the 6-position of the tetrahydrothienopyridine ring: ethyl (target compound) vs. isopropyl (analog).
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Implications of Substituent Variation
Steric and Electronic Effects
In contrast, the bulkier isopropyl group may improve hydrophobic interactions but limit conformational adaptability. This aligns with structure-activity relationship (SAR) principles observed in thiophene derivatives, where alkyl substituents modulate receptor binding and allosteric effects ().
Pharmacological Considerations
highlights that alkyl substitution at specific positions (e.g., 4-position in thiophenes) enhances adenosine A1 receptor binding. Extrapolating this to the tetrahydrothienopyridine scaffold, the 6-ethyl substituent may optimize interactions with similar targets due to balanced steric and electronic properties. Conversely, the 6-isopropyl analog’s increased hydrophobicity could improve membrane permeability but reduce solubility, a critical factor in drug development.
Lumping Strategy in Chemical Modeling
discusses lumping chemically similar compounds for computational efficiency. The ethyl and isopropyl analogs could be grouped in such models due to shared core structures, though their distinct substituents may necessitate separate treatment in detailed SAR studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
